molecular formula C16H19BO3 B14030503 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL CAS No. 2028288-80-2

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL

Cat. No.: B14030503
CAS No.: 2028288-80-2
M. Wt: 270.1 g/mol
InChI Key: AIAZNVUMKZPATJ-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL is an organic compound that features a boronic ester group attached to a naphthol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL typically involves the reaction of naphthol with a boronic ester precursor. One common method is the reaction of naphthol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Chemical Reactions Analysis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL involves its ability to form stable boron-oxygen bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of fluorescent probes or pharmaceuticals .

Comparison with Similar Compounds

Similar compounds to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL include:

The uniqueness of this compound lies in its combination of the boronic ester group with the naphthol moiety, providing both reactivity and fluorescence properties.

Properties

CAS No.

2028288-80-2

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10,18H,1-4H3

InChI Key

AIAZNVUMKZPATJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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